![molecular formula C17H18N4OS B5794202 7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene](/img/structure/B5794202.png)
7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[118002,1104,9014,19]henicosa-1(13),2(11),3,9,14,20-hexaene is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound’s intricate structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring purity and consistency. This might include continuous flow reactors and advanced purification techniques to handle the complexity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one atom or group in the compound with another, modifying its functionality.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[118002,1104,9
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.
Biology: Its unique structure might interact with biological molecules in interesting ways, making it a candidate for drug discovery or biochemical studies.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits biological activity.
Industry: Its properties might make it useful in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which 7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins, where the compound might bind and modulate their activity. The pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-2-oxo-1-oxa-8-thiaspiro[4.5]decane-4-carbonitrile: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
1-Oxa-4-thia-2-silacyclohexan-6-one, 2,2-dimethyl-: Another related compound with a different arrangement of atoms and functional groups.
Uniqueness
7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[118002,1104,9014,19]henicosa-1(13),2(11),3,9,14,20-hexaene stands out due to its complex ring structure and the presence of multiple heteroatoms, which can impart unique chemical and physical properties
Propriétés
IUPAC Name |
7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-17(2)7-12-10(8-22-17)6-11-13-14(23-16(11)20-12)15-18-4-3-5-21(15)9-19-13/h6,9H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJKMRKSSDKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C5=NCCCN5C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
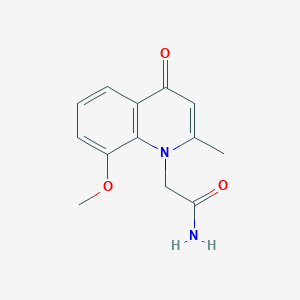
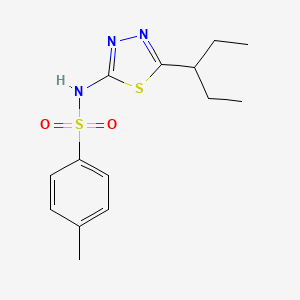
![4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)
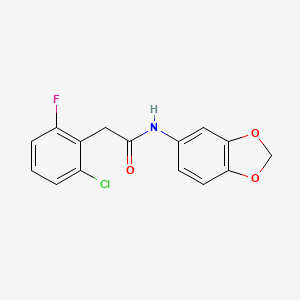

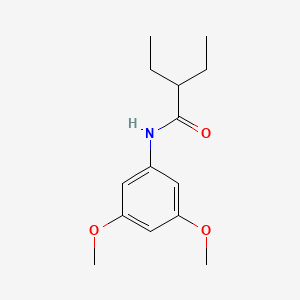
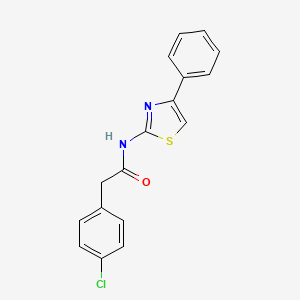
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
![1-(PYRIDIN-3-YL)-3-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]THIOUREA](/img/structure/B5794183.png)
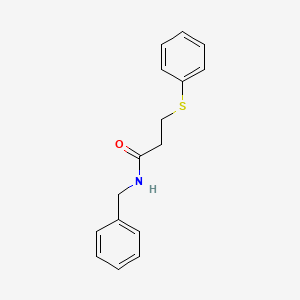
![[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate](/img/structure/B5794206.png)
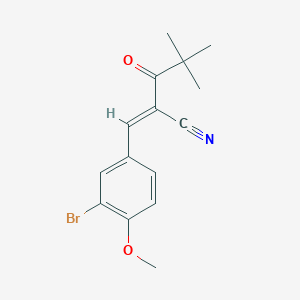

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
